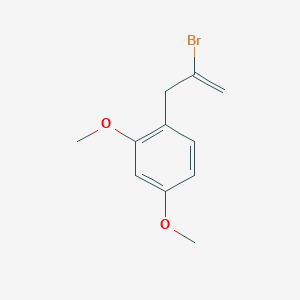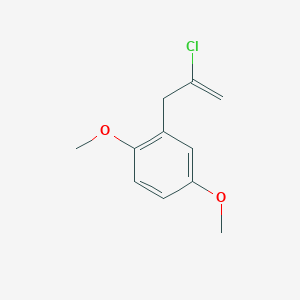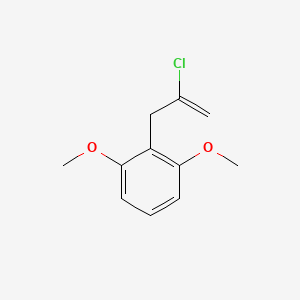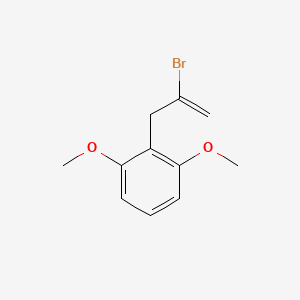
2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters. Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Electrochemical Synthesis and Reactions
Electrooxidative double ene-type chlorination is an effective method for synthesizing complex chlorinated compounds, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This process involves electrooxidation at room temperature in a dichloromethane and water solvent system, using acids like HCl, H2SO4, and H3PO4. The methodology allows for the selective synthesis of chlorinated butenes by controlling the amount of electricity passed through the system. This approach is significant for creating functionalized isoprene units, which are crucial intermediates in organic synthesis, especially for pharmaceuticals and agrochemicals (Uneyama et al., 1983).
Reactions with Alkali Metals
The reactions of chlorinated butenes with alkali metals in liquid ammonia provide insight into the mechanisms of aliphatic halides transformations. These reactions predominantly yield various butene isomers and dienes, illustrating the SN2 reaction mechanism's role in the formation of these compounds. This research expands our understanding of halide reactions in synthetic chemistry, particularly in designing reaction pathways for producing specific olefinic structures (Verkade et al., 2010).
Catalytic Reactions
Catalytic systems involving nickel and tungsten complexes have been employed in the dimerization and metathesis of ethene and butene, leading to the production of propene and pentene. These catalytic processes are essential for the petrochemical industry, particularly in enhancing the selectivity and efficiency of olefin transformations. The research into such catalytic systems opens new avenues for optimizing industrial processes related to polymer and fuel production (Pillai et al., 1992).
Photogeneration and Reactivity Studies
The study of aryl cations from aromatic halides through photogeneration provides a novel approach to understanding the reactivity of phenyl cations with pi nucleophiles. This research is pivotal in the field of photochemistry, offering insights into the mechanisms of light-induced reactions and their applications in synthesizing arylated products, which are valuable in developing new materials and pharmaceuticals (Protti et al., 2004).
Bioactivation and Toxicity Studies
The bioactivation of chloroprene and its metabolites in vitro by glutathione and epoxide hydrolase provides critical data on the detoxication pathways of industrial chemicals. Such studies are fundamental to occupational health and safety, helping to understand how chemicals are metabolized in biological systems and their potential toxic effects. This research contributes to the development of safer industrial practices and the assessment of chemical exposure risks (Munter et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3-chlorobut-3-enyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZKETJJEDDIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247119 | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-33-1 | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















